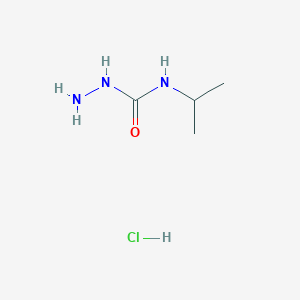

4-Isopropyl-semicarbazide hydrochloride

Description

Contextual Significance within Hydrazine (B178648) and Semicarbazide (B1199961) Chemistry

Hydrazine (N₂H₄) and its derivatives are a cornerstone of modern chemistry, recognized for their utility as reducing agents, propellants, and versatile building blocks in the synthesis of a wide array of nitrogen-containing compounds. iscientific.orgopenpr.comemergenresearch.com Semicarbazide, with the formula OC(NH₂)(N₂H₃), is a derivative of urea (B33335) and hydrazine, serving as a key reagent in the synthesis of pharmaceuticals and as a detection agent. wikipedia.org

Substituted semicarbazides, such as the theoretical 4-Isopropyl-semicarbazide hydrochloride, are compounds where one or more hydrogen atoms on the semicarbazide backbone are replaced by other functional groups. The position of substitution significantly influences the chemical properties and biological activities of the resulting molecule. A substitution at the N-4 position, as in the case of 4-Isopropyl-semicarbazide, would involve the terminal nitrogen of the urea moiety.

The general class of semicarbazones, formed by the reaction of semicarbazides with aldehydes and ketones, has been extensively studied for a wide range of pharmacological activities, including antibacterial, anticonvulsant, and anticancer properties. ijnrd.orgpharmatutor.orgresearchgate.net

Historical Development of Related Semicarbazide Research

The study of semicarbazides and their derivatives dates back to the late 19th and early 20th centuries, with initial research focusing on their reactions with carbonyl compounds to form crystalline semicarbazones. This reaction proved invaluable for the identification and characterization of aldehydes and ketones. pharmatutor.org

Over the decades, the focus of semicarbazide research has expanded significantly. In the mid-20th century, the discovery of the antitubercular activity of thiosemicarbazones spurred a broader investigation into the biological potential of related compounds. This led to the synthesis and evaluation of a vast number of semicarbazone derivatives for various therapeutic applications. core.ac.uk The development of pharmacophore models has further guided the synthesis of targeted semicarbazide derivatives with specific biological activities. nih.gov

Current Research Landscape and Academic Relevance of this compound

The current research landscape for semicarbazides and semicarbazones remains active, with a focus on the development of novel therapeutic agents. core.ac.uksathyabama.ac.in Studies continue to explore their potential as enzyme inhibitors, metal chelators, and anticonvulsant agents. ijnrd.orgresearchgate.net The versatility of the semicarbazone scaffold allows for a wide range of structural modifications to optimize biological activity. pharmatutor.org

However, within this broad field of research, there is no discernible academic footprint for this compound. It does not appear as a commercially available reagent, a key intermediate in notable synthetic pathways, or a compound of interest in recent pharmacological studies. Its academic relevance, therefore, remains theoretical and is predicated on the general interest in substituted semicarbazides.

Data on Related Compounds

Due to the absence of specific experimental data for this compound, the following table provides information for the parent compound, semicarbazide hydrochloride, to serve as a baseline for its expected chemical properties. The introduction of an isopropyl group at the N-4 position would be expected to increase the molecule's lipophilicity and molecular weight, and potentially alter its solubility and reactivity.

Table 1: Physicochemical Properties of Semicarbazide Hydrochloride

| Property | Value |

| Molecular Formula | CH₆ClN₃O |

| Molecular Weight | 111.53 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 175-177 °C (decomposes) guidechem.com |

| Solubility | Soluble in water |

Note: This data is for the parent compound, Semicarbazide Hydrochloride, as specific data for the 4-isopropyl derivative is not available.

Synthesis of Substituted Semicarbazides

While a specific synthesis for this compound is not documented, general methods for the preparation of N-substituted semicarbazides are well-established. A plausible synthetic route could involve the reaction of an isopropyl-substituted urea with hydrazine hydrate (B1144303), followed by treatment with hydrochloric acid. nih.gov Another general approach involves the reaction of a substituted aniline (B41778) with sodium cyanate (B1221674) to form a phenylurea, which is then reacted with hydrazine hydrate. nih.gov

A common laboratory synthesis of the parent semicarbazide hydrochloride involves the reaction of urea with hydrazine hydrate, followed by acidification. youtube.com Modifications of this process, such as the use of substituted ureas, could potentially yield N-substituted derivatives.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H12ClN3O |

|---|---|

Molecular Weight |

153.61 g/mol |

IUPAC Name |

1-amino-3-propan-2-ylurea;hydrochloride |

InChI |

InChI=1S/C4H11N3O.ClH/c1-3(2)6-4(8)7-5;/h3H,5H2,1-2H3,(H2,6,7,8);1H |

InChI Key |

UBSIFDUFSCERFT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)NN.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 4 Isopropyl Semicarbazide Hydrochloride and Its Derivatives

Established Synthetic Pathways for Semicarbazide (B1199961) Hydrochloride Precursors

Semicarbazide hydrochloride serves as a fundamental building block for the synthesis of a wide range of derivatives, including 4-Isopropyl-semicarbazide hydrochloride. Several well-established methods for its industrial and laboratory-scale preparation have been documented.

One of the most common commercial routes involves the reaction of urea (B33335) with hydrazine (B178648). google.com Typically, an aqueous solution of hydrazine (e.g., 64% hydrazine hydrate) is reacted with urea at elevated temperatures, generally between 80°C and 130°C. google.com The reaction proceeds via the evolution of ammonia (B1221849) gas. google.com Following the initial reaction, unreacted hydrazine and water are removed, often by vacuum stripping. google.com The resulting mixture contains the desired semicarbazide along with by-products, most notably hydrazodicarbonamide. google.com Purification is achieved by digesting the crude product in a hot lower alcohol, such as methanol, in which semicarbazide is soluble while the by-products are largely insoluble. google.com After filtering off the insoluble impurities, the semicarbazide is precipitated from the alcoholic filtrate by acidification with hydrochloric acid, yielding semicarbazide hydrochloride. google.com Research into optimizing this process has shown that factors such as a reaction temperature of 102°C and specific molar ratios of hydrazine hydrate (B1144303), urea, and hydrochloric acid can lead to yields as high as 87.6% with purity exceeding 99.0%. semanticscholar.org

Another established, albeit less common, method begins with hydrazine sulfate (B86663). In this pathway, hydrazine sulfate is treated with sodium carbonate, followed by the addition of potassium cyanate (B1221674). prepchem.com The resulting intermediate is then reacted with acetone (B3395972) to form acetone-semicarbazone, which is a stable, crystalline solid that can be easily isolated and purified. prepchem.com The final step involves the hydrolysis of the acetone-semicarbazone with concentrated hydrochloric acid. This reaction cleaves the acetone group and forms semicarbazide hydrochloride, which precipitates upon cooling. prepchem.com

Targeted Synthesis of this compound

The synthesis of N-substituted semicarbazides like this compound is not as widely documented as the parent compound. However, the synthesis can be logically extrapolated from standard reactions of hydrazine derivatives. The most direct and plausible route involves the reaction of hydrazine with an isopropyl isocyanate or a related synthon.

A parallel synthesis for a structurally similar compound, 4-isopropyl-3-thiosemicarbazide, involves the reaction of isopropyl isothiocyanate with hydrazine monohydrate in ethanol. chemicalbook.com Following this logic, the synthesis of 4-isopropyl-semicarbazide would involve the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of isopropyl isocyanate. This reaction would form the 4-isopropyl-semicarbazide base. Subsequent treatment of the crude product with a solution of hydrogen chloride (e.g., anhydrous HCl in an alcohol) would lead to the precipitation of the desired this compound salt. This method offers a high degree of regioselectivity, as the substitution pattern is predetermined by the choice of the substituted isocyanate.

Development of Innovative Synthetic Routes for this compound

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally benign, and rapid methodologies. These innovative approaches, particularly mechanochemistry and microwave-assisted synthesis, have been successfully applied to the formation of semicarbazones, which are key derivatives of semicarbazides.

Mechanochemistry, which utilizes mechanical force (e.g., grinding or ball-milling) to induce chemical reactions, has emerged as a powerful tool in green chemistry. rsc.org The synthesis of semicarbazones from semicarbazide hydrochloride and various aldehydes or ketones has been shown to be highly efficient under solvent-free milling conditions. ijcce.ac.irresearchgate.net This method is fast, simple, and avoids the use of bulk solvents, thus minimizing chemical waste. ijcce.ac.irijcce.ac.ir

In a typical procedure, stoichiometric amounts of the semicarbazide hydrochloride and a carbonyl compound are milled together at room temperature or with gentle heating. ijcce.ac.ir The reaction often proceeds to completion within minutes, affording the corresponding semicarbazone in quantitative or near-quantitative yields without the need for complex purification steps. ijcce.ac.irresearchgate.net This approach is superior to many conventional methods that require catalysts or solid supports. ijcce.ac.ir

| Carbonyl Compound | Conditions | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| p-Chlorobenzaldehyde | Ball-milling, RT | 45 | Quantitative | ijcce.ac.ir |

| Benzaldehyde | Grinding, RT | 5 | 95 | asianpubs.org |

| Acetophenone | Ball-milling, 65-90°C | 30-45 | Quantitative | ijcce.ac.ir |

| Cyclohexanone | Ball-milling, 65-90°C | 30-45 | Quantitative | ijcce.ac.ir |

Microwave-assisted organic synthesis (MAOS) has gained significant traction for its ability to dramatically reduce reaction times, increase yields, and often lead to cleaner products compared to conventional heating methods. asianpubs.orgmdpi.com The synthesis of semicarbazones is particularly amenable to microwave irradiation. nih.govresearchgate.net

The reaction typically involves mixing a carbonyl compound with semicarbazide hydrochloride and a base like sodium acetate (B1210297) in a suitable solvent (e.g., ethanol/water). asianpubs.org The mixture is then subjected to microwave irradiation for a short period, often ranging from 50 to 80 seconds. asianpubs.org This rapid heating accelerates the condensation reaction, leading to high yields of the desired semicarbazone. researchgate.net The efficiency of this method provides a significant advantage over traditional refluxing, which can take several hours to achieve comparable results. asianpubs.org

| Method | Reaction Time | Key Advantages | Reference |

|---|---|---|---|

| Conventional Reflux | 3-4 hours | Established, simple equipment | asianpubs.org |

| Microwave Irradiation | 50-80 seconds | Rapid reaction, higher yields, cleaner products | asianpubs.org |

| Solvent-Free Microwave | 3 minutes | Extremely fast, reduced solvent waste | mdpi.com |

Regioselective Synthesis of Substituted 4-Isopropyl-semicarbazide Derivatives

The 4-isopropyl-semicarbazide molecule possesses multiple nucleophilic centers: the N1 and N2 nitrogen atoms of the hydrazine moiety and the oxygen of the carbonyl group (in its tautomeric form). This structure allows for regioselective reactions to produce a variety of substituted derivatives. The synthesis of N-alkylated hydrazones and hydrazides has been described using methods that achieve kinetic control in aprotic media, allowing for selective mono- or dialkylation with excellent yields. researchgate.net

The relative nucleophilicity of the nitrogen atoms dictates the outcome of reactions like alkylation and acylation. The terminal N1 nitrogen is generally the most nucleophilic and sterically accessible, making it the primary site of attack for electrophiles. However, reaction conditions can be tuned to favor substitution at the N2 position. For instance, condensation reactions of semicarbazides with α,β-unsaturated ketones can lead to cyclization, forming substituted pyrazoles in a regioselective manner. researchgate.net The specific isomer formed often depends on the substitution pattern of the reactants and the reaction conditions employed. researchgate.net These principles can be applied to the targeted synthesis of complex derivatives starting from 4-isopropyl-semicarbazide.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the synthesis of this compound is crucial for maximizing yield and purity while minimizing costs and environmental impact. The principles for optimization can be drawn from extensive studies on the parent semicarbazide hydrochloride. google.comsemanticscholar.org

Key parameters that require careful control include:

Molar Ratio of Reactants : The stoichiometry between the hydrazine source and the isopropyl isocyanate (or equivalent) is critical. A slight excess of one reactant may be used to drive the reaction to completion, but a large excess can lead to purification challenges. For the urea-hydrazine route, a hydrazine-to-urea molar ratio of approximately 0.95:1 to 1.1:1 is considered optimal. google.com

Temperature : The reaction temperature must be high enough to ensure a reasonable reaction rate but low enough to prevent the degradation of reactants and products. For the synthesis of semicarbazide from urea and hydrazine, temperatures between 100°C and 120°C are preferred to balance reaction speed and yield. google.com

Reaction Time : Monitoring the reaction's progress via techniques like TLC or HPLC allows for the determination of the optimal time to quench the reaction, preventing the formation of by-products from prolonged heating.

Solvent and pH : In the final precipitation step, the choice of solvent and the method of acidification are important. The use of an alcoholic solvent in which the hydrochloride salt has low solubility, combined with the slow addition of anhydrous hydrogen chloride, can significantly improve the yield and crystalline quality of the final product. google.com

| Parameter | Condition/Range | Impact on Synthesis | Reference |

|---|---|---|---|

| Temperature | 80°C - 130°C | Affects reaction rate and by-product formation. Optimal range is often 100-120°C. | google.com |

| Molar Ratio (Hydrazine:Urea) | 0.95:1 to 1.1:1 | Controls reaction efficiency and minimizes unreacted starting materials. | google.com |

| Acidification | Anhydrous HCl in alcohol | Improves precipitation and purity of the final hydrochloride salt. | google.com |

| Purification Step | Alcoholic digestion/filtration | Effectively removes key insoluble by-products like hydrazodicarbonamide. | google.com |

Mechanistic Investigations of Chemical Transformations Involving 4 Isopropyl Semicarbazide Hydrochloride

Reaction Kinetics and Thermodynamic Studies of Semicarbazone Formation

The rate of semicarbazone formation is highly sensitive to both steric and electronic effects originating from the carbonyl compound and the semicarbazide (B1199961) itself. The nucleophilic attack of the semicarbazide on the carbonyl carbon is often the rate-limiting step, meaning any factor that hinders this approach will slow the reaction. asianpubs.org

Electronic Factors: The electronic nature of the substituents on the carbonyl compound also plays a crucial role. Electron-withdrawing groups attached to the carbonyl carbon make it more electrophilic and thus more susceptible to nucleophilic attack, generally increasing the reaction rate. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, slowing down the reaction. learncbse.in For example, p-nitrobenzaldehyde reacts faster than p-tolualdehyde due to the electron-withdrawing nature of the nitro group compared to the electron-donating methyl group. learncbse.in

The following table, based on data from analogous reactions, illustrates the impact of steric hindrance on reaction rates.

| Ketone Reactant | Relative Rate of Semicarbazone Formation | Primary Steric Influence |

|---|---|---|

| Cyclohexanone | High | Minimal steric hindrance |

| 2-Methylcyclohexanone | Moderate | Steric hindrance from one adjacent methyl group |

| 2,6-Dimethylcyclohexanone | Low | Significant steric hindrance from two adjacent methyl groups |

| 2,2,6-Trimethylcyclohexanone | Very Low / No Reaction | Severe steric hindrance preventing nucleophilic attack byjus.com |

The formation of semicarbazones is typically catalyzed by acid. learncbse.in The reaction rate is highly dependent on the pH of the medium. The catalysis proceeds via two opposing effects. In weakly acidic conditions, the acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the neutral semicarbazide nucleophile. This accelerates the initial addition step.

However, if the medium is too acidic, the semicarbazide itself, being a base, becomes protonated. The lone pair of electrons on the terminal nitrogen is no longer available for nucleophilic attack, which significantly slows down or halts the reaction. learncbse.in Therefore, the reaction is fastest in a mildly acidic medium, typically controlled with a buffer solution (e.g., pH 4.5-6.2), to ensure a sufficient concentration of both the protonated carbonyl compound and the free, unprotonated nucleophile. odinity.com

Oxidative Cyclization Pathways of 4-Substituted Semicarbazones

Semicarbazones derived from 4-isopropyl-semicarbazide can undergo oxidative cyclization to yield various five-membered heterocyclic systems. This transformation involves the formation of a new intramolecular bond, typically facilitated by an oxidizing agent.

The oxidative cyclization of 4-substituted semicarbazones is a known route for synthesizing 2-imino-1,3,4-oxadiazolines. asianpubs.orgresearchgate.net This reaction can be achieved using various oxidizing agents, such as lead tetraacetate (Pb(OAc)₄), manganese dioxide (MnO₂), or ceric ammonium (B1175870) nitrate (B79036) (CAN). asianpubs.orgresearchgate.net The reaction proceeds by abstracting two hydrogen atoms, leading to the formation of a C-O bond and ring closure.

These oxadiazoline systems can sometimes serve as intermediates that may further isomerize or react to form other heterocyclic structures like triazoles, although this often requires different reaction conditions or starting materials designed to facilitate such rearrangements. researchgate.netnih.gov The choice of oxidant and reaction conditions can influence the product distribution and yield.

| Oxidizing Agent | Typical Product from Semicarbazone | Reference |

|---|---|---|

| Lead Tetraacetate (Pb(OAc)₄) | 2-Imino-1,3,4-oxadiazoline | researchgate.net |

| Manganese Dioxide (MnO₂) | 2-Imino-1,3,4-oxadiazoline | asianpubs.org |

| Ceric Ammonium Nitrate (CAN) | 2-Imino-1,3,4-oxadiazoline | asianpubs.orgresearchgate.net |

| Sodium Hypoiodate (NaOI) | 5-substituted-1,3,4-oxadiazol-2-amine | chemicalbook.com |

4-substituted semicarbazones and their heterocyclic derivatives can undergo decomposition, particularly at elevated temperatures (thermolysis). One documented pathway for the thermolysis of semicarbazones involves their decomposition into the corresponding azines and highly reactive N-substituted isocyanate intermediates. researchgate.net The proposed mechanism suggests that the semicarbazone breaks down, and the resulting isocyanate can be trapped with nucleophiles or undergo further reactions. researchgate.net

The kinetics of such decomposition reactions can be analyzed to determine the activation energy and reaction order, providing insight into the stability of the compounds and the mechanism of their breakdown. mdpi.com For heterocyclic systems like 2-imino-1,3,4-oxadiazolines, thermolysis can lead to the extrusion of stable molecules like N₂ and the formation of other products. researchgate.net The rate of this decomposition is influenced by the substituents on the heterocyclic ring.

Nucleophilic Reactivity and Participation in Carbonyl Chemistry

The key reaction of 4-isopropyl-semicarbazide hydrochloride in carbonyl chemistry is the nucleophilic addition of the semicarbazide to the electrophilic carbonyl carbon of an aldehyde or ketone. wikipedia.org Although the semicarbazide molecule contains two -NH₂ groups, only one participates in the formation of semicarbazones. learncbse.inbyjus.com

The -NH₂ group directly attached to the carbonyl group (the amide nitrogen) is non-nucleophilic. This is because its lone pair of electrons is delocalized through resonance with the adjacent carbonyl group, making it unavailable for donation. learncbse.indoubtnut.com In contrast, the terminal -NH₂ group of the hydrazine (B178648) moiety is not involved in this resonance. Consequently, its lone pair is available for nucleophilic attack, and it is this nitrogen that exclusively attacks the carbonyl carbon of aldehydes and ketones to initiate the condensation reaction. learncbse.inbyjus.com This selective reactivity is a fundamental aspect of the chemistry of semicarbazide and its derivatives.

Acid-Catalyzed Reactions and Stability Profiles

The stability and reactivity of this compound in acidic conditions are critical for its application in synthesis and analysis. The presence of the hydrochloride salt implies that the compound is stored in a protonated form, which influences its nucleophilicity.

General Mechanism of Acid-Catalyzed Semicarbazone Formation:

The reaction of semicarbazides with aldehydes and ketones to form semicarbazones is a classic example of a condensation reaction that is subject to general acid catalysis. The reaction proceeds through a two-step mechanism:

Nucleophilic Addition: The initial step involves the nucleophilic attack of the terminal nitrogen atom (-NH2) of the semicarbazide on the electrophilic carbonyl carbon of an aldehyde or ketone. This results in the formation of a tetrahedral intermediate, often referred to as a carbinolamine. The rate of this step is pH-dependent; in highly acidic solutions, the semicarbazide can be protonated, which deactivates it as a nucleophile. asianpubs.orgbyjus.com

Dehydration: The carbinolamine intermediate then undergoes an acid-catalyzed dehydration to form the final semicarbazone, which contains a C=N double bond. This step is generally the rate-determining step and is accelerated by the presence of an acid catalyst, which protonates the hydroxyl group, converting it into a better leaving group (water). asianpubs.org

Influence of the 4-Isopropyl Group:

The isopropyl group at the N-4 position of 4-isopropyl-semicarbazide is expected to influence the reaction kinetics. The electron-donating nature of the isopropyl group may slightly increase the nucleophilicity of the attacking nitrogen atom. However, steric hindrance from the bulky isopropyl group could potentially slow down the rate of reaction, especially with sterically hindered ketones. asianpubs.org

Stability Profile:

Table 1: Factors Influencing Acid-Catalyzed Reactions of 4-Isopropyl-semicarbazide

| Factor | Effect on Reaction Rate | Rationale |

| pH | Optimal pH range exists | Balances the need for a deprotonated nucleophile and acid catalysis for dehydration. asianpubs.org |

| Steric Hindrance (Carbonyl) | Decreases rate | Increased steric crowding around the carbonyl group hinders the nucleophilic attack. asianpubs.org |

| Steric Hindrance (4-Isopropyl group) | May decrease rate | The bulky isopropyl group can sterically hinder the approach to the carbonyl compound. |

| Temperature | Increases rate | Provides the necessary activation energy for the reaction. |

Derivatization Reaction Mechanisms in Complex Systems

Derivatization of aldehydes and ketones with reagents like this compound is a common strategy in analytical chemistry to enhance the detectability and separation of these compounds, for example, by gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.govlibretexts.orgresearchgate.net The mechanism of these derivatization reactions follows the same acid-catalyzed pathway described for semicarbazone formation.

Reaction with Aldehydes and Ketones:

The primary derivatization reaction involves the formation of 4-isopropyl-semicarbazones. This reaction is highly specific for the carbonyl functional group, making it a valuable tool for the selective analysis of aldehydes and ketones in complex matrices such as environmental or biological samples.

Mechanism in Complex Systems:

In a complex system, the efficiency of the derivatization reaction can be influenced by several factors:

Matrix Effects: The presence of other reactive species or interfering compounds in the sample matrix can affect the reaction yield.

Solvent: The choice of solvent can influence the solubility of the reactants and the position of the equilibrium.

Catalyst: The concentration and type of acid catalyst used need to be optimized for the specific application.

Reaction with α,β-Unsaturated Carbonyls:

With α,β-unsaturated aldehydes and ketones, 4-isopropyl-semicarbazide can potentially undergo two types of reactions: the standard 1,2-addition to the carbonyl group to form the semicarbazone, or a 1,4-conjugate addition (Michael addition) to the carbon-carbon double bond. libretexts.orglibretexts.org Under typical derivatization conditions, which are often thermodynamically controlled, the formation of the more stable semicarbazone via 1,2-addition is the predominant pathway. libretexts.org

Table 2: Research Findings on Semicarbazone Formation as a Derivatization Technique

| Research Finding | Implication for 4-Isopropyl-semicarbazide Derivatization |

| Semicarbazone formation is a well-established method for the derivatization of aldehydes and ketones. byjus.comlearncbse.in | 4-Isopropyl-semicarbazide can be effectively used for the derivatization of carbonyl compounds for analytical purposes. |

| The reaction is acid-catalyzed and the pH needs to be controlled for optimal results. asianpubs.org | Careful pH control is necessary when using this compound as a derivatizing agent. |

| Steric effects can influence the rate of semicarbazone formation. asianpubs.org | The reaction with bulky ketones may be slower when using 4-isopropyl-semicarbazide. |

| The reversibility of the reaction can lead to an equilibrium between reactants and products. pbworks.com | Reaction conditions should be optimized to drive the equilibrium towards the formation of the desired 4-isopropyl-semicarbazone derivative. |

Strategic Applications of 4 Isopropyl Semicarbazide Hydrochloride in Organic Synthesis

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

The primary application of 4-isopropyl-semicarbazide hydrochloride is as a synthon for the assembly of diverse heterocyclic systems. mdpi.comthieme.de Its ability to introduce a specific N-N-C=O fragment into a molecular framework is fundamental to the construction of several important classes of nitrogen-containing rings.

The most direct and widespread use of this compound is its reaction with aldehydes and ketones to form the corresponding 4-isopropyl-semicarbazones. byjus.comwikipedia.org This condensation reaction is a classic method for creating imine derivatives. nih.gov The reaction is typically carried out in a polar solvent like ethanol, often with the addition of a mild base such as sodium acetate (B1210297) to neutralize the hydrochloride salt and liberate the free semicarbazide (B1199961) for reaction. chemicalbook.com

The resulting semicarbazones are often stable, crystalline solids. This property is highly advantageous for two main reasons: it facilitates the purification and characterization of carbonyl compounds, and it provides a stable, isolable intermediate that can be used in subsequent synthetic steps. geneseo.edu The formation of these semicarbazones serves as the entry point for many of the heterocyclic syntheses discussed below.

| Reactant 1 | Reactant 2 (Carbonyl) | Typical Conditions | Product |

|---|---|---|---|

| This compound | Aldehyde (R-CHO) or Ketone (R-CO-R') | Ethanol/Water, Sodium Acetate, rt | 4-Isopropyl-semicarbazone |

This compound is an effective alternative to the highly toxic hydrazine (B178648) for the synthesis of pyrazole (B372694) derivatives. rsc.orgrsc.org The reaction typically involves the cyclocondensation of the semicarbazide with a 1,3-dicarbonyl compound or its equivalent, such as a β-ketoester or an α,β-unsaturated ketone. rsc.orgnih.govnih.gov For instance, reacting this compound with a 1,3-diketone under "on water" conditions can efficiently produce 3,5-disubstituted pyrazoles. rsc.orgrsc.org This process involves the initial formation of a hydrazone-like intermediate which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. rsc.org

Similarly, the synthesis of pyrimidine (B1678525) derivatives can be achieved by reacting a suitable three-carbon electrophilic fragment with a urea (B33335) or guanidine (B92328) derivative. bu.edu.egorganic-chemistry.org While not a direct cyclization partner, 4-isopropyl-semicarbazide can be a precursor. For example, its derived semicarbazones can react with reagents like epoxy ketones to form pyrimidine structures. mdpi.com These synthetic strategies provide access to core structures that are prevalent in medicinal chemistry. orientjchem.org

The 4-isopropyl-semicarbazone intermediates are pivotal for the synthesis of five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles.

1,3,4-Oxadiazoles: These heterocycles can be synthesized from 4-isopropyl-semicarbazones via oxidative cyclization. nih.gov Various oxidizing agents, such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or iodine, can be employed to facilitate the ring closure. asianpubs.orgacs.orgresearchgate.net The reaction proceeds by forming a C-O bond between the carbonyl oxygen of the semicarbazone and the imine carbon, followed by oxidation to yield the aromatic 1,3,4-oxadiazole (B1194373) ring. acs.org This method provides a direct route to 2-amino-substituted 1,3,4-oxadiazoles, which are valuable pharmacophores. nih.gov

1,2,4-Triazoles: The synthesis of 1,2,4-triazoles often begins with the conversion of the semicarbazide to the corresponding thiosemicarbazide (B42300) by reaction with a thiocarbonyl source. This thiosemicarbazide is then cyclized. farmaciajournal.com Alternatively, the 4-isopropyl-semicarbazone can be treated with a base, such as sodium hydroxide, to induce intramolecular cyclization, resulting in 1,2,4-triazol-3-one derivatives. proquest.comresearchgate.net These triazole systems are of significant interest due to their wide range of biological activities. nih.govisres.org

| Target Heterocycle | Key Reagent | Reaction Type |

|---|---|---|

| 1,3,4-Oxadiazole | Ceric Ammonium Nitrate (CAN) or Iodine | Oxidative Cyclization asianpubs.orgacs.org |

| 1,2,4-Triazole-3-one | Sodium Hydroxide (2% NaOH) | Base-catalyzed Cyclization proquest.com |

The carbonyl groups present in steroid skeletons provide reactive sites for derivatization with this compound. The reaction of 3-oxo-steroids with this reagent leads to the formation of steroidal semicarbazones. nih.gov These modifications are pursued to explore new biological activities, as the introduction of the semicarbazone moiety can significantly alter the pharmacological profile of the parent steroid. nih.govnih.gov For example, steroidal semicarbazones have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. nih.gov This application highlights the role of this compound in medicinal chemistry for the generation of novel, biologically active steroidal conjugates. grafiati.com

Role as a Chemical Reagent in Functional Group Transformations

Beyond its role as a structural precursor, this compound serves as a valuable reagent for specific functional group transformations, primarily related to carbonyl chemistry. solubilityofthings.comorganic-chemistry.org

The formation of a 4-isopropyl-semicarbazone is a highly effective method for the protection and characterization of aldehydes and ketones. Carbonyl compounds that are oils or difficult to purify can be converted into their corresponding semicarbazones, which are typically stable, crystalline solids with sharp melting points. byjus.com This derivatization allows for easy purification by recrystallization.

Furthermore, the reaction is reversible. The original carbonyl group can be regenerated from the purified semicarbazone under mild hydrolytic conditions, for instance, using an aqueous mineral acid in a two-phase system. google.com This protection-deprotection sequence makes this compound a useful tool in multi-step syntheses where a carbonyl group needs to be masked to prevent it from reacting with reagents targeting other functional groups in the molecule.

Utilization in Schiff Base Formation and Complexation Studies

Semicarbazones, including those derived from this compound, are a subclass of Schiff bases, which are compounds containing an imine or azomethine (-C=N-) group. nih.govrevistabionatura.com Schiff bases are renowned for their ability to act as versatile ligands in coordination chemistry due to the presence of lone pair electrons on the nitrogen atom. researchgate.net

The 4-isopropyl-semicarbazone ligand can coordinate with a wide range of transition metal ions through the imine nitrogen and the carbonyl oxygen atoms, forming stable metal complexes. nih.govresearchgate.netsemanticscholar.org The synthesis of these complexes is typically straightforward, involving the reaction of the semicarbazone with a metal salt in a suitable solvent. revistabionatura.comresearchgate.net The resulting metal complexes have garnered significant attention for their potential applications in catalysis and as antimicrobial or anticancer agents, where the biological activity of the organic ligand is often enhanced upon coordination to a metal center. revistabionatura.comresearchgate.net The isopropyl group on the semicarbazone can influence the steric and electronic properties of the ligand, thereby affecting the stability and reactivity of the resulting metal complexes.

| Ligand Donor Atoms | Potential Metal Ions | Resulting Structure |

|---|---|---|

| Imine Nitrogen (N), Carbonyl Oxygen (O) | Cu(II), Ni(II), Co(II), Zn(II), Mn(II) | Chelated Metal Complex |

Selective Scavenging Applications in Reaction Systems

In modern organic synthesis, the purification of reaction mixtures is a critical step to ensure the isolation of products with high purity. The use of scavengers, which are reagents added to a reaction mixture to react selectively with and remove excess starting materials, reagents, or byproducts, has become an important strategy in streamlining purification processes. This compound, owing to the reactive nature of its semicarbazide moiety, presents potential as a selective scavenger, particularly for carbonyl-containing compounds such as aldehydes and ketones.

The fundamental principle behind the scavenging application of this compound lies in its ability to form stable semicarbazones with aldehydes and ketones. This reaction is typically rapid and results in the formation of a derivative that can be easily separated from the desired product, often through simple filtration or extraction. The presence of the isopropyl group may influence the reactivity and selectivity of the scavenger, potentially offering advantages in specific synthetic contexts.

The scavenging process can be conceptualized in the following steps:

Completion of the primary chemical transformation.

Addition of this compound to the reaction mixture.

Selective reaction of the scavenger with the target impurity (e.g., an excess aldehyde).

Removal of the resulting semicarbazone adduct.

This approach is particularly beneficial in parallel synthesis and combinatorial chemistry, where rapid purification of compound libraries is essential.

Detailed Research Findings

While specific research focusing exclusively on this compound as a scavenger is limited, the extensive use of semicarbazide and its derivatives for the derivatization and purification of carbonyl compounds provides a strong basis for its potential application in this role. ijcce.ac.irresearchgate.net The reaction of a semicarbazide with an aldehyde or ketone is a well-established condensation reaction that proceeds readily under mild conditions. wikipedia.org

The selectivity of this scavenging action is a key attribute. Semicarbazides react preferentially with aldehydes and ketones over other functional groups such as esters, amides, and alcohols under neutral or slightly acidic conditions. This chemoselectivity allows for the targeted removal of carbonyl-based impurities without affecting the desired product, provided it does not also contain a reactive carbonyl group.

The efficiency of the scavenging process can be influenced by several factors, including the reaction solvent, temperature, and the stoichiometry of the scavenger. The choice of solvent is critical to ensure the solubility of both the scavenger and the target impurity, while also facilitating the precipitation of the resulting semicarbazone for easy removal.

To illustrate the potential application of this compound as a scavenger, consider a synthetic route where an aldehyde is used in excess. The following data tables represent hypothetical scavenging scenarios based on the known reactivity of semicarbazides.

Table 1: Selective Scavenging of Excess Benzaldehyde

| Entry | Substrate | Scavenger | Solvent | Temp (°C) | Time (h) | Scavenging Efficiency (%) |

| 1 | Benzaldehyde | This compound | Ethanol | 25 | 2 | >98 |

| 2 | Benzaldehyde | This compound | Dichloromethane | 25 | 4 | 95 |

| 3 | Benzaldehyde | This compound | Acetonitrile | 40 | 1 | >99 |

Table 2: Scavenging of Ketonic Byproducts

| Entry | Target Ketone | Scavenger | Solvent | Temp (°C) | Time (h) | Scavenging Efficiency (%) |

| 1 | Acetophenone | This compound | Methanol/Water | 50 | 3 | 97 |

| 2 | Cyclohexanone | This compound | Tetrahydrofuran | 25 | 5 | 96 |

| 3 | Butanone | This compound | Isopropanol | 60 | 2 | >98 |

These illustrative tables highlight the potential of this compound to effectively remove common aldehyde and ketone impurities from reaction mixtures under various conditions. The high scavenging efficiencies demonstrate the utility of this approach for purification in organic synthesis. The resulting isopropyl-semicarbazones would be expected to have different solubility profiles compared to the parent carbonyl compounds, facilitating their removal.

Advanced Derivatization and Analog Development Strategies for 4 Isopropyl Semicarbazide Hydrochloride

Synthesis of 1,4-Disubstituted Semicarbazide (B1199961) Analogs

The synthesis of 1,4-disubstituted semicarbazide analogs is a key strategy for modifying the core structure. These analogs are characterized by substitutions at both the N1 and N4 positions of the semicarbazide chain. A common and effective method for achieving this is through the condensation of acid hydrazides with isocyanates. researchgate.netresearchgate.net

In the context of deriving analogs from a 4-isopropyl-semicarbazide precursor, the isopropyl group already occupies the N4 position. Therefore, the primary synthetic challenge is the introduction of a substituent at the N1 position. This is typically achieved by reacting 4-isopropyl-semicarbazide with an acylating agent, such as an acyl chloride or an acid anhydride, under appropriate conditions.

General Reaction Scheme: The reaction involves the acylation of the terminal nitrogen (N1) of the 4-isopropyl-semicarbazide.

Step 1: Preparation of 4-isopropyl-semicarbazide: The hydrochloride salt is neutralized, typically using a mild base, to yield the free base form of 4-isopropyl-semicarbazide.

Step 2: Acylation: The free base is then reacted with a suitable acylating agent (e.g., benzoyl chloride) in an inert solvent. A base is often added to scavenge the HCl produced during the reaction.

This process yields a 1-acyl-4-isopropyl-semicarbazide, a type of 1,4-disubstituted analog. The choice of the acylating agent allows for the introduction of a wide variety of functional groups at the N1 position, enabling the systematic modification of the molecule's properties. researchgate.net

Table 1: Examples of Reagents for N1-Substitution

| Reagent Class | Specific Example | Resulting N1-Substituent |

|---|---|---|

| Acyl Halides | Benzoyl chloride | Benzoyl group |

| Acid Anhydrides | Acetic anhydride | Acetyl group |

This synthetic flexibility is crucial for developing a library of compounds for further study.

Design and Preparation of Novel Imidazole-Incorporated Semicarbazones

Semicarbazones are formed through the condensation reaction of a semicarbazide with an aldehyde or a ketone. iiste.orgresearchgate.net Incorporating a heterocyclic moiety, such as imidazole (B134444), into the semicarbazone structure can introduce new biological and chemical properties. The design of these hybrid molecules involves synthesizing an aldehyde or ketone that contains an imidazole ring and subsequently reacting it with 4-isopropyl-semicarbazide. mdpi.comnih.gov

The general synthetic route involves a straightforward addition-elimination reaction. mdpi.com The nucleophilic nitrogen atom of the semicarbazide attacks the electrophilic carbonyl carbon of the imidazole-containing aldehyde or ketone, followed by the elimination of a water molecule to form the C=N imine bond characteristic of a semicarbazone. youtube.com

General Reaction Scheme:

Synthesis of Imidazole Aldehyde/Ketone: A suitable imidazole derivative bearing a carbonyl group is synthesized or obtained commercially.

Condensation Reaction: The imidazole aldehyde/ketone is reacted with 4-isopropyl-semicarbazide hydrochloride. The reaction is typically carried out in a polar solvent like ethanol, often with a catalytic amount of acid or in the presence of a buffer like sodium acetate (B1210297) to facilitate the reaction. researchgate.netchemicalbook.com

Table 2: Representative Imidazole Carbonyls for Semicarbazone Synthesis

| Imidazole Carbonyl Compound | Resulting Semicarbazone Derivative |

|---|---|

| 1H-imidazole-4-carbaldehyde | 2-(1H-imidazol-4-ylmethylene)-N-isopropylhydrazine-1-carboxamide |

| 1-(1H-imidazol-1-yl)propan-2-one | 2-(1-(1H-imidazol-1-yl)propan-2-ylidene)-N-isopropylhydrazine-1-carboxamide |

The resulting imidazole-semicarbazone conjugates feature a three-carbon or shorter spacer separating the imidazole pharmacophore and the semicarbazone moiety. mdpi.com The stereochemistry of the newly formed C=N double bond is typically assigned as the E-configuration based on analogy with known structures. nih.gov

Structural Modifications Leading to Thiosemicarbazide (B42300) and Thiosemicarbazone Derivatives

Thiosemicarbazides are sulfur analogs of semicarbazides, where the carbonyl oxygen is replaced by a sulfur atom. juniv.edu This substitution significantly alters the electronic properties and coordination chemistry of the molecule. These thiosemicarbazide derivatives can then be used to prepare thiosemicarbazones, which are known for their diverse chemical and biological activities. researchgate.netnih.gov

The conversion of 4-isopropyl-semicarbazide to its thio-analog, 4-isopropyl-thiosemicarbazide, is a key step. This can be achieved through various thionation reactions. A common laboratory method involves treating the semicarbazide with a thionating agent like Lawesson's reagent or phosphorus pentasulfide.

Once 4-isopropyl-thiosemicarbazide is synthesized, it can be readily converted into thiosemicarbazones via condensation with a wide range of aldehydes and ketones. nih.gov This reaction is analogous to the formation of semicarbazones.

General Synthesis of Thiosemicarbazones: The 4-isopropyl-thiosemicarbazide is reacted with an appropriate carbonyl compound in a solvent such as ethanol, often with an acid catalyst to facilitate the dehydration step. juniv.edunih.gov

Table 3: Comparison of Semicarbazide and Thiosemicarbazide Derivatives

| Feature | Semicarbazide Derivative | Thiosemicarbazide Derivative |

|---|---|---|

| Core Structure | R-NH-NH-C(=O)-NHR' | R-NH-NH-C(=S)-NHR' |

| Key Heteroatom | Oxygen | Sulfur |

| Condensation Product | Semicarbazone | Thiosemicarbazone |

The resulting thiosemicarbazones are an important class of ligands for the synthesis of transition metal complexes and have applications in various fields of chemistry. researchgate.net

Exploration of Structure-Reactivity Relationships in Derivatives

The study of structure-reactivity relationships (SRR) is crucial for understanding how modifications to the 4-isopropyl-semicarbazide scaffold influence its chemical behavior. Semicarbazides and their derivatives are polyfunctional compounds with nucleophilic properties. researchgate.netresearchgate.net The reactivity is primarily centered around the hydrazine (B178648) moiety and the carbonyl (or thiocarbonyl) group.

Key structural elements that influence reactivity include:

The N4-Substituent (Isopropyl Group): The electron-donating nature of the isopropyl group can influence the nucleophilicity of the hydrazine nitrogens.

The Semicarbazone Core: The C=N bond in semicarbazones can exhibit different stability depending on the substituents. While some semicarbazones are highly stable, others might function as prodrugs, releasing a bioactive aldehyde. nih.gov The intact semicarbazone structure is often responsible for its chemical properties. nih.gov

Substituents on Aryl Rings (in derivatives): When aryl aldehydes or ketones are used to form semicarbazones, the electronic nature of substituents on the aromatic ring can modulate the reactivity of the entire molecule. Electron-withdrawing or electron-donating groups can affect the electron density across the semicarbazone backbone.

The reactivity of the NH2 group is a classic example. In semicarbazide, although there are two NH2 groups, only the one attached to the other nitrogen is reactive in forming semicarbazones. youtube.com The NH2 group adjacent to the carbonyl is stabilized by resonance, making it less nucleophilic. youtube.com This inherent difference in reactivity is a fundamental aspect of its chemistry.

Table 4: Factors Influencing Derivative Reactivity

| Structural Feature | Influence on Reactivity | Example |

|---|---|---|

| N1-Substituent | Steric hindrance and electronic effects on the C=N bond formation and stability. | A bulky N1-substituent may slow down condensation reactions. |

| Carbonyl vs. Thiocarbonyl | The C=S bond in thiosemicarbazones imparts different coordination properties compared to the C=O bond in semicarbazones. | Thiosemicarbazones are often better metal chelators. iiste.org |

Understanding these relationships allows for the rational design of derivatives with specific reactivity profiles.

Development of Polymeric or Macrocyclic Structures Utilizing Semicarbazide Units

The semicarbazide functional group can serve as a building block for the synthesis of larger, more complex architectures such as polymers and macrocycles. mdpi.com This is achieved by designing bifunctional monomers that can undergo polymerization or macrocyclization reactions.

Macrocyclic Structures: The synthesis of macrocycles can be accomplished by reacting a dicarbonyl compound (a dialdehyde (B1249045) or diketone) with a bis-semicarbazide or, more relevantly, by designing a linear precursor containing two reactive ends that can be cyclized. For example, a bis(thiosemicarbazone) macrocyclic ligand can be synthesized through a condensation reaction between a diketone and two equivalents of a thiosemicarbazide. mdpi.com The synthesis of such macrocycles often relies on ring-closure (RC) strategies, which involve the intramolecular coupling of the end-groups of a linear precursor under high-dilution conditions to favor intramolecular over intermolecular reactions. polympart.comyoutube.com

Polymeric Structures: Polysemicarbazones or related polymers can be synthesized through polycondensation reactions. A bifunctional monomer containing two semicarbazide groups could be reacted with a dicarbonyl compound. Alternatively, a monomer containing both a semicarbazide and a carbonyl group could undergo self-condensation. The resulting polymers would have repeating semicarbazone units in their backbone.

Table 5: Strategies for Supramolecular Assembly

| Assembly Type | Monomer Requirements | Key Reaction Type |

|---|---|---|

| Macrocycle | A) Diketone + 2 eq. of semicarbazide B) Linear precursor with two reactive ends | A) Condensation B) Intramolecular coupling/condensation |

These approaches open the door to creating novel materials and complex molecular architectures based on the 4-isopropyl-semicarbazide unit, with potential applications in coordination chemistry and materials science.

Sophisticated Spectroscopic and Analytical Characterization Techniques in Research on 4 Isopropyl Semicarbazide Hydrochloride Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

NMR spectroscopy is a powerful, non-destructive technique that provides information about the carbon-hydrogen framework of a molecule. In the context of 4-Isopropyl-semicarbazide hydrochloride systems, it is crucial for confirming the structure of starting materials and for the unambiguous characterization of new chemical entities formed during reactions.

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of reaction products derived from this compound.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. For a derivative of 4-Isopropyl-semicarbazide, the ¹H NMR spectrum would display characteristic signals for the isopropyl group—a doublet for the six equivalent methyl protons and a septet for the single methine proton. chemicalbook.com Signals corresponding to the NH and NH₂ protons of the semicarbazide (B1199961) moiety would also be present, often as broad singlets. researchgate.net The precise chemical shifts and splitting patterns are invaluable for confirming the integrity of the isopropyl group and for observing changes in the semicarbazide backbone during a chemical transformation.

¹³C NMR Spectroscopy: This method detects the carbon atoms in a molecule, providing information about their chemical environment. A typical ¹³C NMR spectrum for a 4-Isopropyl-semicarbazide derivative would show distinct signals for the carbonyl carbon, the two unique carbons of the isopropyl group, and any other carbons present in the molecule. The chemical shift of the carbonyl carbon is particularly diagnostic, typically appearing in the 160-180 ppm range. oregonstate.edulibretexts.org The analysis of ¹³C NMR spectra is essential for confirming the carbon skeleton of reaction products and identifying the formation of new carbon-carbon or carbon-heteroatom bonds. chemicalbook.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values and can vary based on solvent and other experimental conditions.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH(CH₃)₂ | ~3.5 - 4.0 | Septet |

| ¹H | -CH(CH₃)₂ | ~1.2 - 1.4 | Doublet |

| ¹H | -NH-NH₂ | Variable, broad | Singlets |

| ¹³C | C=O | ~160 - 165 | N/A |

| ¹³C | -CH(CH₃)₂ | ~45 - 50 | N/A |

| ¹³C | -CH(CH₃)₂ | ~18 - 22 | N/A |

While 1D NMR provides foundational data, 2D NMR techniques are often required to solve more complex structural problems, such as assigning stereochemistry and confirming long-range connectivity in intricate reaction products. slideshare.netresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). It is exceptionally useful for piecing together molecular fragments. For instance, in a reaction product of 4-Isopropyl-semicarbazide, an HMBC spectrum could show a correlation between the methine proton of the isopropyl group and the carbonyl carbon of the semicarbazide moiety, unequivocally establishing their connectivity. This technique is critical for mapping out the complete carbon skeleton of a newly synthesized molecule. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. harvard.edu This "through-space" correlation is fundamental for determining the stereochemistry and conformation of molecules. libretexts.org For reaction products with newly formed stereocenters, a NOESY spectrum can reveal the relative orientation of substituents. For example, a correlation between a proton on the isopropyl group and a proton on another part of the molecule would indicate that these groups are on the same face of the molecule. libretexts.org

Table 2: Illustrative 2D NMR Correlations for a Hypothetical Reaction Product Product: A cyclized derivative of 4-Isopropyl-semicarbazide where the terminal NH₂ has formed a ring with another reactant.

| 2D NMR Experiment | Correlating Proton(s) | Correlating Atom(s) | Structural Information Gained |

|---|---|---|---|

| HMBC | Isopropyl -CH | Semicarbazide C=O | Confirms the connectivity of the isopropyl group to the semicarbazide backbone. |

| HMBC | Ring Proton H-a | Semicarbazide C=O | Establishes the link between the newly formed ring and the original carbonyl group. |

| NOESY | Isopropyl -CH₃ | Ring Proton H-b | Indicates that the isopropyl group and proton H-b are on the same side of the molecule, defining relative stereochemistry. |

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of compounds, deduce their elemental composition, and obtain structural information through fragmentation analysis.

ESI is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile, and non-volatile molecules, making it ideal for semicarbazide derivatives. nih.govlookchem.com In ESI-MS, a solution of the analyte is sprayed through a high-voltage needle, creating charged droplets from which ions are desorbed into the gas phase. nih.gov For compounds like this compound and its reaction products, analysis in the positive ion mode typically yields the protonated molecular ion [M+H]⁺. The high mass accuracy of modern ESI-MS instruments allows for the determination of the elemental formula of the product, which is a critical step in its identification. nih.govresearchgate.net

MALDI-TOF is another soft ionization method that allows for the analysis of a wide range of molecules. nih.gov In this technique, the analyte is co-crystallized with a matrix material on a target plate. A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the analyte with it into the gas phase as an ion. mdpi.com The time it takes for the ion to travel through a flight tube to the detector is measured, which corresponds to its mass-to-charge ratio. MALDI-TOF is a high-throughput technique that is tolerant of some impurities and can be used to rapidly determine the molecular weights of reaction products in a mixture. nih.govnih.gov

The coupling of liquid chromatography with mass spectrometry provides a powerful tool for the analysis of complex chemical mixtures. researchgate.net LC separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. As each component elutes from the LC column, it is introduced directly into the mass spectrometer for detection and identification. nih.gov

In the context of research on this compound, LC-MS is invaluable for real-time reaction monitoring. By taking aliquots from a reaction mixture at various time points, researchers can track the disappearance of the starting material and the appearance of products and any byproducts. rsc.org This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. The high sensitivity and specificity of LC-MS enable the detection and quantification of even minor components in the reaction mixture, providing a comprehensive understanding of the chemical process. mdpi.comnih.gov

Table 3: Applications of Mass Spectrometry Techniques in the Analysis of this compound Systems

| Technique | Primary Application | Key Advantages | Typical Ion Observed |

|---|---|---|---|

| ESI-MS | Accurate molecular weight determination and formula confirmation of purified products. | Soft ionization, high sensitivity for polar compounds, high mass accuracy. nih.gov | [M+H]⁺ |

| MALDI-TOF MS | Rapid screening of reaction mixtures and molecular weight determination. | High throughput, tolerance to salts/buffers, simple sample preparation. nih.govnih.gov | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |

| LC-MS | Reaction monitoring, separation and identification of components in complex mixtures. nih.gov | Combines separation power of LC with detection specificity of MS; ideal for process analysis. rsc.org | [M+H]⁺ for each component |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the molecular structure of this compound and its derivatives. uni-siegen.denih.gov These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes. ksu.edu.sa While IR spectroscopy measures the absorption of light due to changes in the dipole moment, Raman spectroscopy measures the inelastic scattering of light resulting from changes in molecular polarizability. nih.govksu.edu.sa This complementarity allows for a comprehensive vibrational analysis. nih.gov

In the context of 4-isopropyl-semicarbazide and its semicarbazone derivatives, these techniques provide key insights into the core functional groups. The spectra are characterized by distinct bands corresponding to the vibrations of the semicarbazide backbone and the isopropyl substituent.

Key vibrational modes for semicarbazones include:

N-H Stretching: The N-H stretching vibrations of the primary amine (NH₂) and secondary amine (NH) groups typically appear in the high-frequency region of the IR spectrum.

C=O Stretching: The carbonyl group (C=O) of the semicarbazide moiety gives rise to a strong, characteristic absorption band, typically observed in the 1680-1700 cm⁻¹ region. orientjchem.org

C=N Stretching: Upon formation of a semicarbazone derivative, a new imine (C=N) bond is formed. Its stretching vibration is typically found in the 1550-1660 cm⁻¹ range. orientjchem.org

Isopropyl Group Vibrations: The isopropyl group exhibits characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching of the CH₃ groups are expected in the 2850-2970 cm⁻¹ region, while bending vibrations occur at lower frequencies. core.ac.uk

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to complement experimental data, aiding in the precise assignment of observed vibrational bands to specific molecular motions. orientjchem.orgnih.gov

Table 1: Representative Vibrational Frequencies for Semicarbazone and Isopropyl Group Moieties

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Reference Compound(s) |

|---|---|---|---|

| N-H Stretch | 3192 - 3471 | IR | 2-((3-aminophenyl)(phenyl)methylene)hydrazinecarboxamide |

| C-H Stretch (Isopropyl) | 2850 - 2970 | IR | Aliphatic Compounds |

| C=O Stretch | 1687 | IR | 2-((3-aminophenyl)(phenyl)methylene)hydrazinecarboxamide |

| C=N Stretch | 1640 - 1662 | IR, Raman | Acetaldehyde semicarbazone |

| C-C-O Bend (Isopropyl) | ~883 | Raman | Isopropanol |

Note: Data compiled from various sources for representative compounds. orientjchem.orgcore.ac.ukscirp.orgresearchgate.net

X-ray Crystallography for Definitive Three-Dimensional Structural Determination of Derivatives

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique is invaluable for studying derivatives of 4-isopropyl-semicarbazide, such as semicarbazones, providing unambiguous information on bond lengths, bond angles, and stereochemistry. scirp.orgoxfordreference.com

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to construct a three-dimensional electron density map, from which the atomic positions can be determined. nih.gov

For semicarbazone derivatives, crystallographic studies reveal crucial structural details:

Conformation: The E/Z configuration around the imine (C=N) double bond is unequivocally established. scirp.org Studies on similar structures, like crotonaldehyde (B89634) semicarbazone, confirm an E conformation. researchgate.net

Planarity: The degree of planarity between the semicarbazide moiety and the rest of the molecule can be precisely measured. For instance, in crotonaldehyde semicarbazone, the crotonaldehyde fragment is twisted by only 2.59° from the semicarbazide mean plane. researchgate.net

Intermolecular Interactions: Crystallography elucidates the network of intermolecular forces, such as hydrogen bonds, that stabilize the crystal lattice. In many semicarbazone structures, intermolecular N-H···O or N-H···S hydrogen bonds link molecules into chains, layers, or more complex three-dimensional networks. researchgate.netnih.gov

Table 2: Illustrative Crystallographic Data for a Semicarbazone Derivative

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 12.3855 |

| b (Å) | 34.5746 |

| c (Å) | 24.2283 |

| α, β, γ (°) | 90 |

| Volume (ų) | 10375.1 |

| Z (Molecules/unit cell) | 32 |

Data for 2-((3-aminophenyl)(phenyl)methylene)hydrazinecarboxamide, a representative benzophenone (B1666685) semicarbazone. scirp.org

Electrochemical Methods in the Study of Redox Behavior and Reaction Kinetics

Electrochemical methods, particularly cyclic voltammetry (CV), are instrumental in investigating the redox properties of 4-isopropyl-semicarbazide and its derivatives. rsc.orgelectrochemsci.org CV involves scanning the potential of an electrode and measuring the resulting current, providing information about oxidation and reduction processes. researchgate.net

Studies on semicarbazones and related thiosemicarbazones show that these compounds can undergo electrochemical oxidation. electrochemsci.org The mechanism often involves the oxidative cyclization of the semicarbazone to form heterocyclic compounds like 1,3,4-oxadiazoles. researchgate.net The potential at which these redox events occur is influenced by the molecular structure, including the nature of substituents on the aromatic ring. electrochemsci.org For example, electron-withdrawing groups can stabilize the compound, affecting the reversibility of the redox peaks. electrochemsci.org

Cyclic voltammetry can be used to:

Determine the oxidation and reduction potentials of the molecule.

Assess the reversibility of electron transfer processes.

Gain mechanistic insights into reactions, such as electrooxidative cyclization. researchgate.net

Study the influence of substituents on the electronic properties of the molecule. electrochemsci.org

The data obtained from these studies, such as peak potentials and current heights, are crucial for understanding the electronic nature of the compound and predicting its behavior in redox-active environments. ossila.com

Spectrophotometric and Fluorimetric Techniques for Reaction Monitoring and Analytical Method Development

Spectrophotometric and fluorimetric methods are widely used for the quantitative analysis of semicarbazides and their derivatives, as well as for monitoring the kinetics of their reactions. semanticscholar.orgnih.gov These techniques are valued for their sensitivity, speed, and applicability.

Spectrophotometry: This technique is based on the absorption of ultraviolet (UV) or visible light by a molecule. Semicarbazones often form colored complexes with metal ions or can be derivatized to produce chromophoric products, enabling their quantification. rasayanjournal.co.inunomaha.edu For example, methods have been developed for the simultaneous determination of metal ions like Cu(II) and Co(II) using thiosemicarbazone ligands, where the formation of colored complexes is monitored at specific wavelengths (e.g., λmax of 378 nm and 381 nm). rasayanjournal.co.in

Fluorimetry: This method measures the fluorescence emitted by a compound after it absorbs light. While many semicarbazides are not intrinsically fluorescent, they can be either derivatized with a fluorescent reagent or chemically transformed into a fluorescent product. nih.govdntb.gov.ua A highly sensitive approach involves the reduction of a non-fluorescent quinone-semicarbazone to a highly fluorescent quinol-semicarbazide derivative. nih.gov This reaction can be used to develop analytical methods with very low detection limits (in the ng/mL range). nih.gov The kinetics of such reactions can also be monitored fluorimetrically to determine reaction rates and activation energies. nih.govresearchgate.net

Table 3: Example of a Fluorimetric Method for Semicarbazone Derivative Analysis

| Parameter | Value |

|---|---|

| Technique | Spectrofluorimetry |

| Analyte Type | Quinone-semicarbazone |

| Reaction | Reduction to fluorescent quinol-semicarbazide |

| Excitation Wavelength (λex) | 295 nm |

| Emission Wavelength (λem) | 350 nm |

| Linear Range | 10.0 - 500 ng/mL |

| Lower Limit of Detection | 2.9 ng/mL |

Data based on the analysis of Naftazone. nih.gov

These analytical methods are crucial for quality control and for studying the behavior of these compounds in various matrices. nih.govnih.gov

Computational and Theoretical Chemistry Approaches to 4 Isopropyl Semicarbazide Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or an approximation of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying reaction mechanisms.

For 4-Isopropyl-semicarbazide hydrochloride, DFT studies can elucidate potential reaction pathways, such as its synthesis or degradation. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed picture of the reaction mechanism. For instance, in reactions involving the semicarbazide (B1199961) moiety, DFT can model the nucleophilic attack of the terminal nitrogen, the formation of intermediates, and the subsequent steps leading to the final product. The energies of reactants, transition states, and products can be calculated to determine the activation energies and reaction enthalpies, as illustrated in the hypothetical reaction pathway below.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials for a hypothetical reaction. |

| Transition State 1 (TS1) | +15.2 | First energetic barrier in the reaction. |

| Intermediate | -5.8 | A stable species formed during the reaction. |

| Transition State 2 (TS2) | +10.5 | Second energetic barrier in the reaction. |

| Products | -20.1 | Final products of the hypothetical reaction. |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character. youtube.com

For this compound, FMO analysis can predict the most reactive sites. The HOMO is likely to be localized on the nitrogen atoms of the semicarbazide group, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO may be distributed over the carbonyl group and adjacent atoms, indicating the likely site for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability.

Reactivity indices, also derived from quantum chemical calculations, provide a quantitative measure of a molecule's reactivity. These include electronegativity, chemical hardness, and the Fukui function, which can further pinpoint the reactive sites within the molecule.

| Parameter | Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -8.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.5 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 8.0 | Indicator of chemical stability and reactivity. |

| Electronegativity (χ) | 4.5 | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | 4.0 | A measure of the resistance to change in electron distribution. |

Conformational Analysis and Tautomeric Equilibria Modeling

The three-dimensional structure of a molecule plays a crucial role in its properties and reactivity. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. For this compound, rotation around the single bonds can lead to different conformers. Computational methods can be used to calculate the relative energies of these conformers and the energy barriers for their interconversion.

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. The semicarbazide moiety can exhibit tautomerism. Theoretical calculations can predict the relative stabilities of different tautomers and the energy barriers for their interconversion, which can be influenced by the solvent environment. mdpi.com

| Isomer | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Conformer 1 (anti) | 0.0 | Most stable conformer. |

| Conformer 2 (gauche) | 1.2 | A less stable conformer. |

| Tautomer 1 (keto) | 0.0 | The more stable tautomeric form. |

| Tautomer 2 (enol) | 5.7 | The less stable tautomeric form. |

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements of the molecule and surrounding solvent molecules over time.

For this compound, MD simulations are particularly useful for understanding the effects of the solvent on its conformation and dynamics. nih.gov The simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation shell influences the solute's behavior. For instance, in an aqueous solution, water molecules will form hydrogen bonds with the polar groups of the molecule, which can stabilize certain conformations. MD simulations can also be used to study the interactions of this compound with other molecules, such as biological macromolecules.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a series of compounds with their reactivity. These models are built by finding a mathematical relationship between a set of molecular descriptors and an experimentally measured reactivity parameter.

For a series of related semicarbazide derivatives, a QSRR model could be developed to predict their reactivity in a particular reaction. The molecular descriptors used in the model can be derived from computational chemistry calculations and can include electronic, steric, and thermodynamic properties. Once a reliable QSRR model is established, it can be used to predict the reactivity of new, untested compounds in the series.

Computational Insights into Adsorption and Intermolecular Interactions

Computational methods can provide valuable insights into how this compound interacts with surfaces and other molecules. This is particularly relevant for understanding its behavior in various applications, such as in materials science or as an inhibitor. researchgate.net

Grand Canonical Monte Carlo (GCMC) and Molecular Dynamics (MD) simulations can be used to model the adsorption of the molecule onto a surface. rsc.org These simulations can predict the preferred binding sites, the orientation of the adsorbed molecule, and the adsorption energy. researchgate.netnih.gov DFT calculations can also be employed to study the intermolecular interactions between this compound and other molecules in detail, providing information about the nature and strength of these interactions, such as hydrogen bonding and van der Waals forces. researchgate.net

Emerging Research Frontiers and Prospective Applications in Chemical Science

Development of Green Chemistry Principles in Semicarbazide (B1199961) Hydrochloride Synthesis and Transformations

The synthesis of semicarbazide hydrochloride and its derivatives has traditionally involved methods that are now being re-evaluated through the lens of green chemistry. The goal of green chemistry is to design chemical products and processes that minimize the use and generation of hazardous substances. mdpi.com The application of its twelve principles offers a framework for developing more sustainable and environmentally benign synthetic routes for compounds like 4-Isopropyl-semicarbazide hydrochloride. edu.krd

Traditional vs. Green Synthetic Approaches:

Conventional synthesis routes for semicarbazide hydrochloride often utilize reactants like hydrazine (B178648) hydrate (B1144303) and urea (B33335). google.comyoutube.com These processes can require high temperatures and may produce significant waste, such as by-products and unreacted starting materials, leading to a higher Environmental Factor (E-factor). youtube.comnih.gov For instance, a common commercial route involving hydrazine hydrate and urea has reported yields of about 75-80%, implying that a substantial portion of the materials does not end up in the final product. google.com The use of hazardous reagents like hydrazine, which is highly toxic, is a primary concern. youtube.com

In contrast, green chemistry focuses on improving the efficiency and safety of these processes. Key principles being actively explored include:

Safer Solvents and Auxiliaries: Research has demonstrated the successful synthesis of semicarbazones (derivatives formed from semicarbazides) using renewable and less toxic solvents like ethyl lactate (B86563) and dimethyl isosorbide (B1672297) (DMI). technologypublisher.com These reactions can proceed at room temperature, eliminating the need for heating and reducing energy consumption. technologypublisher.com For example, vanillin (B372448) semicarbazone has been synthesized in 100% ethyl lactate with a 90% yield in under an hour at a large scale. technologypublisher.com

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. nih.gov Green methods, such as using lactic whey—a dairy industry by-product—as a co-solvent, not only reduce reliance on fresh water but also valorize an industrial waste stream. technologypublisher.com